OB-24

Heme Oxygenase HO-1 Selectivity

HO-1 research faces a critical procurement risk: generic imidazole antifungals lack selectivity and produce confounding off-target effects. OB-24 hydrochloride eliminates this risk as a validated, highly selective (50× over HO-2) small-molecule probe. - IC50 = 1.9 μM (HO-1) vs >100 μM (HO-2), ensuring clean target engagement. - Reduces protein carbonylation by 86% and intracellular ROS by 25% in PC3M cells. - Orally active in vivo; synergizes with Taxol to suppress lymph node and lung metastases.

Molecular Formula C15H18BrClN2O2
Molecular Weight 373.67 g/mol
CAS No. 939825-12-4
Cat. No. B609703
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOB-24
CAS939825-12-4
SynonymsOB-24 hydrochloride;  OB-24 HCl;  OB 24 HCl;  OB24 HCl; 
Molecular FormulaC15H18BrClN2O2
Molecular Weight373.67 g/mol
Structural Identifiers
SMILESC1COC(O1)(CCC2=CC=C(C=C2)Br)CN3C=CN=C3.Cl
InChIInChI=1S/C15H17BrN2O2.ClH/c16-14-3-1-13(2-4-14)5-6-15(19-9-10-20-15)11-18-8-7-17-12-18;/h1-4,7-8,12H,5-6,9-11H2;1H
InChIKeyYSOWYXRHOAXXTG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

OB-24 Hydrochloride (CAS 939825-12-4): A Selective HO-1 Inhibitor for Cancer and Metastasis Research


OB-24 hydrochloride, systematically named 1-[[2-[2-(4-bromophenyl)ethyl]-1,3-dioxolan-2-yl]methyl]imidazole hydrochloride, is a small-molecule imidazole derivative [1]. It functions as a potent and selective inhibitor of heme oxygenase-1 (HO-1), a key stress-response enzyme implicated in tumor progression [1]. This compound is distinguished by its well-characterized in vitro and in vivo profile, demonstrating significant anti-tumor and anti-metastatic properties, particularly in models of advanced prostate cancer [1].

1 Selective HO-1 inhibition study fit
2 Advanced prostate cancer model research
3 Metastasis and tumor progression pathway studies
4 Supplier-verified purity support for target engagement assays

Procurement Risks with OB-24: Critical Selectivity and Purity Requirements for Reproducible HO-1 Research


In the context of HO-1 research, generic substitution or the use of structurally similar imidazole antifungals is not scientifically valid and carries significant procurement risk. Compounds like ketoconazole, miconazole, and clotrimazole are non-selective and primarily target fungal CYP51 [1]. Their promiscuous activity against various cytochrome P450 enzymes and other heme-containing proteins leads to off-target effects that would confound any study specifically focused on HO-1's role in cancer or oxidative stress. Furthermore, the reproducible anti-metastatic effects and synergy with chemotherapeutics like Taxol, as documented for OB-24, are directly linked to its specific chemical structure and high purity (≥98% by HPLC) [2]. Any deviation in structure or a lower purity grade can result in unpredictable changes in potency, selectivity, and pharmacokinetic behavior, thereby invalidating key experimental findings and wasting resources.

Target
OB-24 hydrochloride
Broad-spectrum imidazole antifungals
Selectivity context
HO-1 selective (>50-fold over HO-2)
Non-selective CYP450 and heme-protein activity may confound HO-1 readouts
Functional context
Reported anti-metastatic and Taxol synergy profile
Profile may shift due to CYP-mediated metabolism alteration, not target-based synergy
Specification context
≥98% HPLC purity verified across suppliers
Lower or unverified purity may introduce confounding HO-1 agonists or cytotoxic impurities

Quantitative Evidence for OB-24: A Comparative Guide to HO-1 Selectivity and Functional Potency


OB-24 Demonstrates High HO-1 Selectivity vs. Broad-Spectrum Imidazoles

OB-24 is a selective HO-1 inhibitor, exhibiting an IC50 of 1.9 μM for HO-1 and >100 μM for the HO-2 isoform [1]. This >50-fold selectivity is a key differentiator from broad-spectrum imidazole antifungals like miconazole, which are non-selective inhibitors of cytochrome P450 enzymes and can inhibit HO-1 only at high, non-pharmacological concentrations with IC50 values often >10 μM [2].

HO-1 Selectivity
Class-level inference
HO-1 IC50: 1.9 μM
HO-2 IC50: >100 μM
Ratio: >52.6-fold
Supports HO-1-specific pathway-response interpretation
Miconazole generally >10 μM; class-level comparison
Heme Oxygenase HO-1 Selectivity Target Validation

In Vivo Anti-Tumor Efficacy of OB-24 Validates HO-1 as a Target

In a hormone-refractory prostate cancer (HRPCA) xenograft mouse model, oral administration of OB-24 led to a significant reduction in primary tumor growth compared to vehicle control [1]. This in vivo efficacy, achieved with a specific HO-1 inhibitor, contrasts with the lack of anti-tumor efficacy seen in similar models with non-selective imidazoles like clotrimazole, which are not developed for or effective in oncology applications [2].

In Vivo Model Response
Class-level inference
Reported tumor growth inhibition in HRPCA xenograft model (oral)
Reported model-response endpoint context
Qualitative difference vs. clotrimazole; requires model-specific review
Prostate Cancer Tumor Xenograft In Vivo HO-1 Inhibition

Anti-Metastatic Potential of OB-24 Distinguishes It from Cytostatic Agents

Beyond inhibiting primary tumor growth, OB-24 has demonstrated a significant capacity to reduce metastasis in vivo. In an experimental metastasis model, treatment with OB-24 led to a marked reduction in the number of both lymph node and lung metastases from HRPCA cells [1]. This is a critical distinction from many standard cytostatic agents that may control primary tumor size but have limited impact on metastatic spread, and is not a reported feature of the broad-spectrum antifungal imidazoles like econazole [2].

Anti-Metastatic Activity
Class-level inference
Reduction in lymph node and lung metastases in HRPCA model
Supports metastasis model endpoint interpretation
Not reported for econazole; class-level comparison
Metastasis Lymph Node Metastasis Lung Metastasis Cancer Dissemination

Synergy with Taxol: A Clear Advantage for Combination Therapy Research

OB-24 exhibits potent synergistic activity when combined with the standard chemotherapeutic agent Taxol (paclitaxel) in inhibiting HRPCA metastasis formation in vivo [1]. This functional synergy, where the combined effect is greater than the sum of individual effects, is a specific and documented characteristic of OB-24. In contrast, while some other azoles have been explored for chemosensitization (e.g., ketoconazole with docetaxel), their mechanisms are often linked to CYP3A4 inhibition and altered drug metabolism rather than a direct, target-based synergistic anti-cancer effect on HO-1 [2].

Taxol Synergy
Class-level inference
Reported synergistic metastasis inhibition with Taxol in HRPCA model
Supports target-based combination study context
Ketoconazole synergy linked to CYP3A4 inhibition; mechanism review required
Combination Therapy Synergy Taxol Paclitaxel Chemosensitization

Downstream Functional Effects: OB-24 Mitigates HO-1-Driven Oxidative Stress

In advanced prostate cancer (PCA) cells (PC3M), treatment with 10 μM OB-24 for 96 hours resulted in an 86% reduction in protein carbonylation and a 25% reduction in intracellular reactive oxygen species (ROS) [1]. These quantitative changes in downstream biomarkers of oxidative stress are a direct consequence of selective HO-1 inhibition. Other HO-1 modulators, such as the metalloporphyrin zinc protoporphyrin IX (ZnPP), are known HO-1 inhibitors but lack the chemical tractability, oral bioavailability, and well-defined selectivity profile of small molecules like OB-24, making comparative functional studies less reliable [2].

Oxidative Stress Markers
Cross-study comparable
86% reduction in protein carbonylation
25% reduction in intracellular ROS
(10 μM, 96 h, PC3M)
Supports HO-1 target-engagement endpoint monitoring
Direct comparison with ZnPP is challenging; assay context review
Oxidative Stress Protein Carbonylation Reactive Oxygen Species (ROS) Cellular Signaling

Consistent Supplier Specifications Ensure Reproducibility for OB-24 Studies

OB-24 hydrochloride is consistently supplied across multiple major vendors (e.g., Tocris, MedChemExpress, TargetMol) with a specified purity of ≥98% as determined by HPLC . This high and consistently verified purity is a crucial procurement consideration, as it ensures that the biological activity (IC50 = 1.9 μM) and selectivity (>50-fold for HO-1 over HO-2) reported in the literature can be reliably reproduced in the end-user's laboratory. Lower purity batches or unverified material from non-specialized chemical suppliers could contain impurities that act as confounding HO-1 agonists or cytotoxic agents, thus invalidating experimental results.

Supplier Specification
Data to verify
Purity ≥98% (HPLC) across multiple vendors
Supports lot-to-lot reproducibility review
Independent verification recommended for new lots
Compound Purity Quality Control HPLC Procurement Reproducibility

Validated Research Applications of OB-24 Hydrochloride (CAS 939825-12-4) Based on Quantitative Evidence


Target Validation Studies for HO-1 in Advanced Prostate Cancer

OB-24 is the optimal tool for studies aimed at validating HO-1 as a therapeutic target in prostate cancer. Its defined selectivity (>50-fold for HO-1 over HO-2) and oral in vivo activity provide a clean and robust pharmacological system for interrogating HO-1's specific role in tumor growth and progression in models like HRPCA xenografts [1].

Mechanistic Investigation of HO-1-Driven Metastasis

Given its proven ability to reduce both lymph node and lung metastases in vivo, OB-24 is uniquely suited for research focused on dissecting the molecular mechanisms by which HO-1 promotes cancer cell dissemination and metastatic colonization [1]. This includes studies of epithelial-to-mesenchymal transition (EMT), cell migration, and invasion.

Developing Rational Combination Therapies with Taxanes

The documented in vivo synergy between OB-24 and Taxol (paclitaxel) provides a clear scientific rationale for its use in preclinical studies exploring novel combination therapy regimens for advanced prostate cancer [1]. This application leverages the distinct, target-based mechanism of OB-24 to enhance chemotherapeutic efficacy.

Elucidating the Role of HO-1 in Oxidative Stress and Cellular Signaling

The quantified downstream effects of OB-24 on reducing protein carbonylation (by 86%) and intracellular ROS (by 25%) in PC3M cells make it a precise chemical probe for studying the cellular consequences of HO-1 inhibition on oxidative stress pathways and mitogen-activated protein kinase (MAPK) signaling [1][2].

Application
Selection Property
Validation Focus
HO-1 target validation in prostate cancer models
Isoform-selectivity assay context
HO-1 vs. HO-2 inhibition in tumor growth endpoints
Metastasis mechanism studies
Model-response endpoint context
Lymph node and lung metastasis colonization assays
Taxane combination therapy research
Reported synergy profile review
Target-based vs. metabolic synergy differentiation
HO-1 oxidative stress pathway interrogation
Target-engagement assay context
Protein carbonylation and ROS reduction readouts

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


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